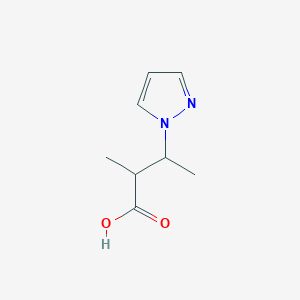
2-Methyl-3-pyrazol-1-ylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .
Synthesis Analysis
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . The synthesis of pyrazole derivatives is an important area of organic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole is characterized by a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . Theoretical and experimental investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been provided using various basis sets .
Chemical Reactions Analysis
Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Physical And Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . The physical properties of organic molecules, such as pKa and partition coefficient, are dealt with extensively in pharmacy courses .
作用机制
The mechanism of action of 2-Methyl-3-pyrazol-1-ylbutanoic acid involves its ability to bind to a specific site on the surface of proteins. This binding site is typically located in a hydrophobic pocket on the protein surface, allowing this compound to interact with the protein in a specific and reversible manner. This interaction can lead to changes in protein conformation, activity, and stability, allowing researchers to study the effects of protein-protein interactions on biological processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. One of the major effects of this compound is its ability to modulate protein-protein interactions. This has been found to be useful in the study of various biological processes, including signal transduction, enzyme catalysis, and DNA replication. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of various diseases.
实验室实验的优点和局限性
One of the major advantages of using 2-Methyl-3-pyrazol-1-ylbutanoic acid in lab experiments is its specificity for binding to a specific site on the surface of proteins. This allows researchers to study the effects of protein-protein interactions in a specific and reversible manner. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to have cytotoxic effects on certain cell lines, which can limit its use in some experiments.
未来方向
There are several future directions for the use of 2-Methyl-3-pyrazol-1-ylbutanoic acid in scientific research. One potential direction is the development of this compound-based therapeutics for the treatment of various diseases. This compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of diseases such as arthritis and chronic pain. Another potential direction is the use of this compound in the study of protein-protein interactions in complex biological systems, such as the human microbiome. This could lead to a better understanding of the role of protein-protein interactions in various biological processes, and could potentially lead to the development of new therapies for various diseases.
合成方法
The synthesis of 2-Methyl-3-pyrazol-1-ylbutanoic acid involves the reaction of 2-methyl-3-pyrazolone with 4-bromobutyric acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound. This method has been reported to yield high purity this compound in good yields.
科学研究应用
2-Methyl-3-pyrazol-1-ylbutanoic acid has been widely used in scientific research as a tool to study various biological processes. One of the major applications of this compound is in the study of protein-protein interactions. This compound has been found to bind to a specific site on the surface of proteins, allowing researchers to study the interaction between the protein and its binding partner. This has led to a better understanding of the mechanisms behind various biological processes, including signal transduction and enzyme catalysis.
安全和危害
属性
IUPAC Name |
2-methyl-3-pyrazol-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12)7(2)10-5-3-4-9-10/h3-7H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJRNLJYUBBNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1C=CC=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

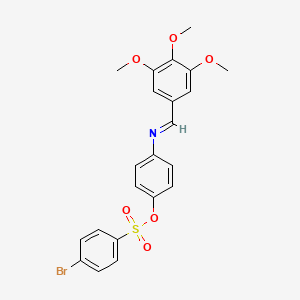
![N-[2-(4-methylpiperidin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2853287.png)

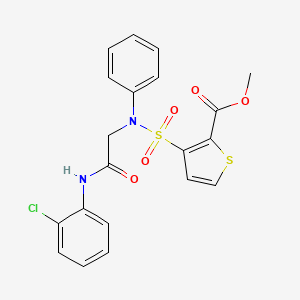

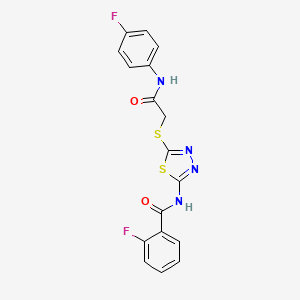
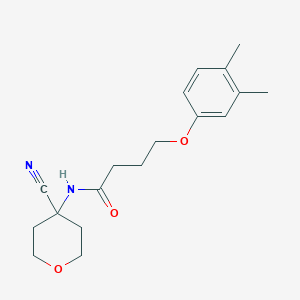
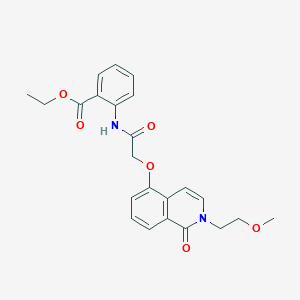
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2853295.png)

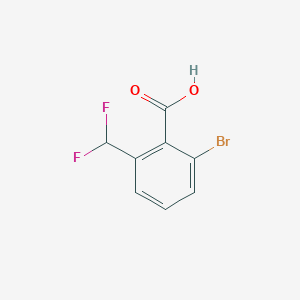
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2853299.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2853303.png)
![ethyl (1R,5S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/no-structure.png)